4-(Dibutylamino)salicylaldehyde

Overview

Description

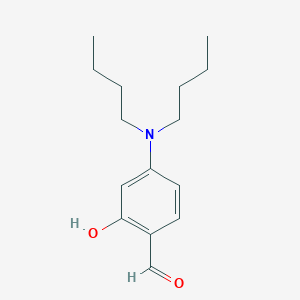

4-(Dibutylamino)salicylaldehyde is an organic compound with the molecular formula C15H23NO2. It is a derivative of salicylaldehyde, where the hydroxyl group is substituted with a dibutylamino group. This compound is known for its applications in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)salicylaldehyde typically involves the condensation of salicylaldehyde with dibutylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)salicylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-(Dibutylamino)salicylic acid.

Reduction: 4-(Dibutylamino)salicyl alcohol.

Substitution: Various substituted salicylaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dibutylamino)salicylaldehyde has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of Schiff bases, which are important ligands in coordination chemistry.

Biology: Employed in the development of fluorescent probes for imaging biological processes.

Medicine: Investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)salicylaldehyde depends on its application:

Fluorescent Probes: The compound exhibits fluorescence due to the presence of the dibutylamino group, which enhances its photophysical properties. It can bind to specific biomolecules, allowing for real-time imaging of biological processes.

Photodynamic Therapy: As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-(Diethylamino)salicylaldehyde

- 4-(Dimethylamino)salicylaldehyde

- 4-(Dipropylamino)salicylaldehyde

Uniqueness

4-(Dibutylamino)salicylaldehyde is unique due to its longer alkyl chain (dibutyl group), which can influence its solubility, reactivity, and photophysical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of fluorescent probes and photodynamic therapy agents.

Biological Activity

4-(Dibutylamino)salicylaldehyde (DBAS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DBAS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBAS is characterized by the presence of a dibutylamino group attached to a salicylaldehyde moiety. Its molecular formula is C13H17NO2, and it has been identified as a versatile scaffold in drug development.

The biological activity of DBAS can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DBAS has been shown to inhibit various enzymes, including aldehyde dehydrogenases (ALDHs), which are crucial in the metabolism of aldehydes and play a role in cancer progression. Studies indicate that related compounds exhibit selective inhibition against specific ALDH isoforms, suggesting potential for targeted cancer therapies .

- Antioxidant Properties : The salicylaldehyde structure is known for its antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Preliminary studies suggest that DBAS exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Anticancer Activity

Case studies have highlighted the potential of DBAS and its analogues in cancer treatment:

- Prostate Cancer : Research indicates that compounds structurally related to DBAS show significant antiproliferative effects in prostate cancer cell lines. For instance, derivatives with similar functional groups demonstrated IC50 values ranging from 10 to 200 μM against various prostate cancer cell lines, indicating their potential as therapeutic agents .

- Breast Cancer : A study involving Schiff base derivatives revealed that compounds similar to DBAS exhibited notable cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

DBAS has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL. These findings suggest that DBAS could be developed into an antibacterial treatment .

Data Tables

Case Studies

- Prostate Cancer Study : A recent study synthesized several analogues of DBAS and tested their effects on prostate cancer cell lines. The results indicated that certain analogues displayed enhanced potency compared to standard treatments, suggesting a new avenue for therapeutic development .

- Antimicrobial Efficacy : In vitro assays demonstrated that DBAS significantly inhibited the growth of pathogenic bacteria, with mechanisms involving membrane disruption and metabolic interference being proposed based on structural analysis .

Properties

IUPAC Name |

4-(dibutylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHGDPKOFVNGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594890 | |

| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57771-09-2 | |

| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dibutylamino)salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.